molecular formula C8H19NO2 B11992263 1-(Diethylamino)-3-methoxy-2-propanol

1-(Diethylamino)-3-methoxy-2-propanol

Cat. No.: B11992263
M. Wt: 161.24 g/mol
InChI Key: SDQREAYLIQQDLB-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-methoxy-2-propanol is an organic compound that features a diethylamino group attached to a propanol backbone with a methoxy substituent

Preparation Methods

The synthesis of 1-(Diethylamino)-3-methoxy-2-propanol typically involves the reaction of diethylamine with 3-methoxy-1-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Diethylamino)-3-methoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through reactions with reagents like hydrobromic acid or other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Diethylamino)-3-methoxy-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Diethylamino)-3-methoxy-2-propanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group may also play a role in the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1-(Diethylamino)-3-methoxy-2-propanol can be compared with similar compounds such as:

    Diethylamine: A simpler compound with similar amine functionality but lacking the methoxy and propanol groups.

    3-Methoxy-1-propanol: A compound with a similar backbone but lacking the diethylamino group.

    N,N-Diethyl-3-methoxypropanamine: A compound with similar functional groups but different structural arrangement.

The uniqueness of this compound lies in its combination of the diethylamino and methoxy groups on a propanol backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-(diethylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C8H19NO2/c1-4-9(5-2)6-8(10)7-11-3/h8,10H,4-7H2,1-3H3

InChI Key

SDQREAYLIQQDLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC)O

Origin of Product

United States

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